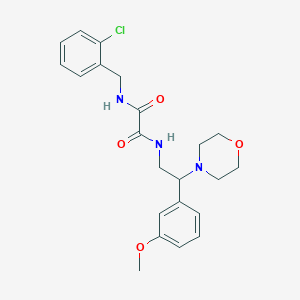![molecular formula C12H9F5O4 B2835476 1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione CAS No. 832737-64-1](/img/structure/B2835476.png)
1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione, commonly known as DFM, is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol in various tissues, including the liver and adipose tissue. Inhibition of 11β-HSD1 has been proposed as a potential treatment for metabolic disorders such as type 2 diabetes and obesity.
作用机制
DFM exerts its pharmacological effects by inhibiting the activity of 11β-HSD1. This enzyme is responsible for the conversion of inactive cortisone to active cortisol, which is a key regulator of glucose and lipid metabolism. Inhibition of 11β-HSD1 by DFM leads to a decrease in intracellular cortisol levels, which in turn leads to improved glucose and lipid metabolism. Furthermore, DFM has been shown to have direct anti-inflammatory and anti-fibrotic effects in various tissues, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DFM has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of metabolic disorders. In addition, DFM has been shown to have anti-inflammatory and anti-fibrotic effects in various tissues, including the liver and adipose tissue. These effects may be mediated by the inhibition of 11β-HSD1 and the subsequent decrease in intracellular cortisol levels.
实验室实验的优点和局限性
DFM is a potent and selective inhibitor of 11β-HSD1, which makes it a valuable tool for studying the role of this enzyme in glucose and lipid metabolism. However, DFM has some limitations for lab experiments. For example, DFM is highly lipophilic, which may limit its solubility in aqueous solutions. In addition, DFM has a relatively short half-life in vivo, which may require frequent dosing in animal studies.
未来方向
There are several future directions for research on DFM. First, more studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-fibrotic effects of DFM in various tissues. Second, the potential therapeutic effects of DFM in other diseases, such as non-alcoholic fatty liver disease and cardiovascular disease, should be explored. Third, the development of more potent and selective inhibitors of 11β-HSD1 based on the structure of DFM may lead to the discovery of new therapeutic agents for metabolic disorders.
合成方法
DFM can be synthesized using a multi-step process starting from 4-methoxyphenol. The first step involves the protection of the phenolic hydroxyl group using tert-butyldimethylsilyl chloride. This is followed by the introduction of a difluoromethoxy group using difluoromethoxyphenylboronic acid and a palladium catalyst. The resulting intermediate is then subjected to a trifluoroacetylation reaction using trifluoroacetic anhydride and pyridine. The final product, DFM, is obtained after purification by column chromatography.
科学研究应用
DFM has been extensively studied for its potential therapeutic applications in metabolic disorders. In vitro studies have shown that DFM can inhibit 11β-HSD1 activity in a dose-dependent manner in various cell types, including hepatocytes, adipocytes, and osteoblasts. In vivo studies in animal models have demonstrated that DFM can improve glucose tolerance, insulin sensitivity, and lipid metabolism. Furthermore, DFM has been shown to have anti-inflammatory and anti-fibrotic effects in various tissues, including the liver and adipose tissue.
属性
IUPAC Name |
1-[4-(difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F5O4/c1-20-9-4-6(2-3-8(9)21-11(13)14)7(18)5-10(19)12(15,16)17/h2-4,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSPMWLCXVLORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CC(=O)C(F)(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2835394.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2835396.png)
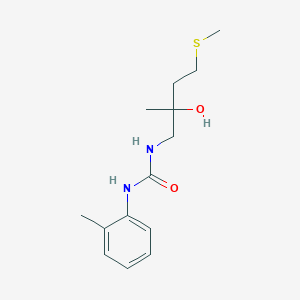
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2835399.png)
![3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2835401.png)
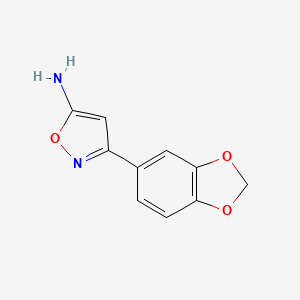

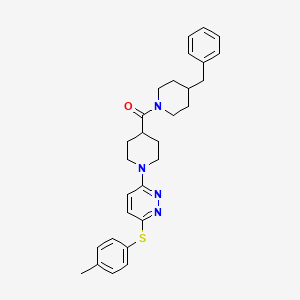
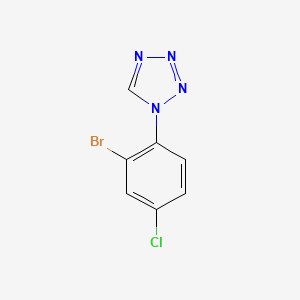
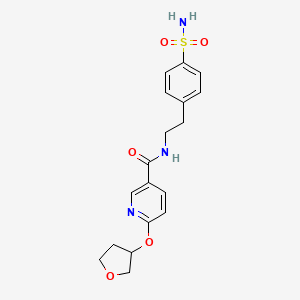
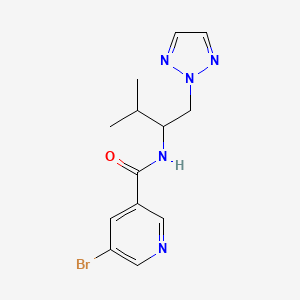
![2-[(5-Fluoro-4-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2835414.png)

